5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID
Overview
Description
5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse applications in medicinal chemistry, drug discovery, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step chemical reactions. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then reacted with 5-amino-1,3-benzenedicarboxylic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- Ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
5-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific structure, which combines a triazole ring with a benzene-1,3-dicarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-17-6-14-16-13(17)23-5-10(18)15-9-3-7(11(19)20)2-8(4-9)12(21)22/h2-4,6H,5H2,1H3,(H,15,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPCMUVOMGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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